molecular formula C13H22O2 B8800361 2-Isopropyl-5-methylcyclohexyl acrylate CAS No. 82277-50-7

2-Isopropyl-5-methylcyclohexyl acrylate

Cat. No.: B8800361
CAS No.: 82277-50-7
M. Wt: 210.31 g/mol
InChI Key: XJBRSZAYOKVFRH-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl acrylate is an acrylate ester featuring a bicyclic terpene-derived substituent (menthyl group) attached to the acrylate moiety. Its structure combines the reactivity of the acrylate group (CH₂=CHCOO−) with the steric and hydrophobic properties of the cyclohexyl backbone. This compound has been synthesized via microwave-assisted Michael addition reactions under solvent-free conditions, achieving 60% yield when reacted with isatin derivatives . Its applications span synthetic chemistry (e.g., as a Michael acceptor) and pharmacology, where structurally related menthyl esters exhibit anticonvulsant or sedative effects depending on the substituents .

Properties

CAS No.

82277-50-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) prop-2-enoate

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3

InChI Key

XJBRSZAYOKVFRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Isopropyl-5-methylcyclohexyl acrylate can be achieved through several methods. One common method involves the esterification of 2-Propenoic acid with 5-methyl-2-(1-methylethyl)cyclohexanol . This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. Industrial production methods often involve large-scale esterification processes using similar reaction conditions .

Comparison with Similar Compounds

Reactivity in Michael Addition Reactions

A key distinguishing feature of 2-isopropyl-5-methylcyclohexyl acrylate is its selectivity in microwave-promoted Michael additions. Unlike smaller acrylates (e.g., methyl or ethyl acrylate), it avoids side reactions like Baylis-Hillman adduct formation, yielding only the desired Michael product (Table 1) .

Table 1: Reactivity of Acrylates in Microwave-Assisted Michael Additions

Acrylate Ester Reaction Outcome Yield Side Products
Methyl acrylate No reaction 0% None
Ethyl acrylate Baylis-Hillman/Michael adduct mix 65% Yes
2-Ethylhexyl acrylate Michael adduct (moderate yield) 50% Minimal
This compound Sole Michael adduct 60% None

The steric bulk of the cyclohexyl group likely hinders nucleophilic attack at the β-position, suppressing Baylis-Hillman pathways .

Physical and Chemical Properties

The cyclohexyl substituent imparts distinct physical properties compared to linear or shorter-chain acrylates:

Table 2: Comparative Physical Properties

Property This compound 2-Ethylhexyl acrylate Lauryl Acrylate 1214
Molecular Formula C₁₃H₂₀O₂ C₁₁H₁₈O₂ C₁₅H₂₆O₂
Molecular Weight (g/mol) 208.3 184.3 242.4
Key Features High steric bulk, hydrophobicity Flexibility, low Tg Long-chain hydrophobicity
Applications Selective synthesis, niche polymers Adhesives, coatings Flexible polymers, modifiers

The higher molecular weight and rigidity of the cyclohexyl group may increase glass transition temperatures (Tg) in polymers compared to linear esters like 2-ethylhexyl acrylate .

Pharmacological Potential

For example:

  • Menthyl GABA ester : Anticonvulsant activity (87–1350 mg/kg dose range).
  • Menthyl glycine ester : Sedative effects (175 mg/kg dose) .

This suggests that the acrylate derivative’s bulkiness could influence bioavailability or target engagement compared to smaller esters.

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